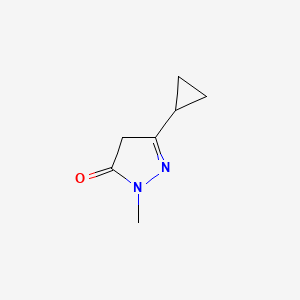![molecular formula C14H24N4 B1425703 5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine CAS No. 1275520-86-9](/img/structure/B1425703.png)
5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine
Overview
Description
“5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine” is a chemical compound. It has a molecular weight of 192.26 . The IUPAC name for this compound is 5-(4-methyl-1-piperazinyl)-2-pyridinamine . The InChI code for this compound is 1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) .
Molecular Structure Analysis
The molecular structure of “5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine” can be represented by the InChI code: 1S/C10H16N4/c1-13-4-6-14(7-5-13)9-2-3-10(11)12-8-9/h2-3,8H,4-7H2,1H3,(H2,11,12) .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
Serotonin Receptor Research
5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine and its derivatives have been extensively studied for their interactions with serotonin receptors, particularly the 5-HT6 subtype. Research shows that certain 1,3,5-triazine derivatives, including those with 4-methylpiperazin-1-yl components, exhibit potent ligand activity towards the 5-HT6 receptor. This makes them relevant in the development of treatments for cognitive impairments and Alzheimer's disease (Łażewska et al., 2019), (Latacz et al., 2019), (Łażewska et al., 2023).
Chiral Derivatization and Analytical Chemistry
In the field of analytical chemistry, compounds like 5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine are used as derivatization agents. For instance, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid has been used for the ultrasensitive detection of amine enantiomers, demonstrating the compound's utility in sophisticated chemical analyses (Jin et al., 2020).
Chemical Synthesis and Pharmaceutical Applications
These compounds also play a crucial role in the synthesis of pharmaceuticals. For example, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a closely related compound, is a key precursor in the synthesis of the cancer treatment drug imatinib (Koroleva et al., 2012).
Pharmacokinetic Properties
Research into the pharmacokinetic properties of these compounds is ongoing. For example, studies have been conducted on the blood-brain barrier permeability and hepatotoxicity of certain triazine derivatives, essential for their potential as central nervous system drugs (Sudoł et al., 2021).
Additional Applications
- Enantioseparation and mass spectrometric detection in chiral amines (Jin et al., 2020).
- Inhibitory action in corrosion studies (Chetouani et al., 2005).
- Potential as antiprotozoal agents (Faist et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4/c1-3-6-15-14-5-4-13(11-16-14)12-18-9-7-17(2)8-10-18/h4-5,11H,3,6-10,12H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYJRSZZCTVRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=C1)CN2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-methylpiperazin-1-yl)methyl]-N-propylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Chloro-6-methoxy-[1,5]naphthyridin-4-ol](/img/structure/B1425631.png)


![HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425641.png)
